Methyl 2-hydroxy-5-phenylbenzoate
Overview
Description
Methyl 2-hydroxy-5-phenylbenzoate (CAS# 17504-13-1) is a useful research chemical . It has a molecular weight of 228.24 and a molecular formula of C14H12O3 .
Synthesis Analysis
Novel methyl 2-hydroxy-5-substituted benzoate derivatives were synthesized by esterification of methyl gentisate and long-chain fatty acids . The compounds were structurally confirmed by MS, IR, 1H NMR, and HR-MS spectroscopy .Molecular Structure Analysis
The molecular structure of this compound includes bond distances and angles, conformational properties, dipole moment and vibrational spectroscopic data . The theoretical results are discussed mainly in terms of comparisons with available experimental data .Chemical Reactions Analysis
The hydrolysis and saponification of methyl benzoates, including this compound, have been studied in both water and slightly alkaline solution (2% KOH) at high temperature (200–300 °C) .Physical and Chemical Properties Analysis
This compound has a boiling point of 357.7±30.0 ℃ at 760 mmHg and a density of 1.2±0.1 g/cm3 . It appears as a solid and has a complexity of 258 .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Methyl 2-hydroxy-5-phenylbenzoate has been studied in the context of chemical synthesis and structural analysis. Howarth and Harris (1968) synthesized Methyl 2-hydroxy-4-methoxy-6-phenylbenzoate, which is closely related to this compound, by treating methyl 6-phenyl0-resorcylate with diazomethane, demonstrating a method for producing similar compounds (Howarth & Harris, 1968).
Biological Activity and Pharmaceutical Development
This compound analogs have been explored for their biological activity and potential pharmaceutical applications. For instance, derivatives of this compound were synthesized by Novartis Pharmaceuticals for treating hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997). Additionally, bioactive phenyl ether derivatives, which have structural similarities to this compound, were isolated from the fungus Aspergillus carneus, showing antioxidant properties (Xu et al., 2017).
Optical Properties and Material Science Applications
The optical properties of related compounds have been studied for potential applications in material science. Bremond et al. (2020) investigated new 2-phenylbenzoxazole derivatives, with structures related to this compound, for their fluorescence and photoluminescent properties, which could be useful in the development of photoluminescent materials (Bremond et al., 2020).
Enzymatic Studies and Microbial Applications
Studies have also focused on the enzymatic conversion of this compound derivatives. Huynh and Crawford (1985) discovered an extracellular, aromatic methyl ester esterase produced by the fungus Phanerochaete chrysosporium, which converted methyl 2-hydroxy-3-phenylbenzoate to 2-hydroxy-3-phenylbenzoic acid, indicating its potential in microbial lignin-degrading enzyme studies (Huynh & Crawford, 1985).
Mechanism of Action
Target of Action
Similar compounds such as methylphenidate have been shown to act as norepinephrine and dopamine reuptake inhibitors
Mode of Action
It is suggested that it may function as a norepinephrine and dopamine reuptake inhibitor, similar to methylphenidate . This would result in an increase in the presence of these neurotransmitters in the extraneuronal space, prolonging their action.
Biochemical Pathways
Related compounds such as methylphenidate are known to affect the dopaminergic and noradrenergic systems
Pharmacokinetics
A related compound, methylphenidate, is known to have a bioavailability of approximately 30% . It is metabolized primarily in the liver, with an elimination half-life of 2-3 hours
Result of Action
If it acts similarly to methylphenidate, it may result in increased levels of dopamine and norepinephrine in the synaptic cleft, leading to increased neurotransmission .
Safety and Hazards
Properties
IUPAC Name |
methyl 2-hydroxy-5-phenylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)12-9-11(7-8-13(12)15)10-5-3-2-4-6-10/h2-9,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCWLMBYNOSXQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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